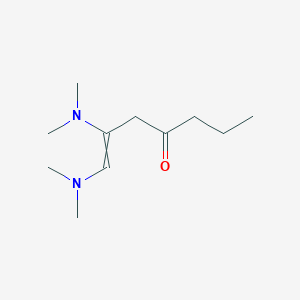
1,2,3,4-Tetramethyl-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-1,2-dihydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N. This compound belongs to the class of dihydropyridines, which are known for their significant roles in various chemical and biological processes. The structure of this compound consists of a six-membered ring with four methyl groups attached to the carbon atoms, making it a highly substituted derivative of dihydropyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal perchlorates or alumina may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyridine: Known for its use in calcium channel blockers like nifedipine and amlodipine.
Tetrahydropyridine: A less oxidized form with different chemical properties.
Pyridine: The fully aromatic form with distinct reactivity and applications.
Uniqueness: 1,2,3,4-Tetramethyl-1,2-dihydropyridine is unique due to its high degree of methyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
90765-31-4 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3 |
InChI-Schlüssel |
BGXLQACGIILTBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C=CN1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)

![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)




